1-Fluoro-2-iodo-3-methyl-4-nitrobenzene
Description
Unique Synergistic and Antagonistic Electronic Effects of Fluorine, Iodine, Methyl, and Nitro Substituents on an Aromatic Core
The electronic properties of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene are a result of the complex interplay between the four different substituents. Each group exerts its own inductive and resonance effects, which can either reinforce or counteract the effects of the others. libretexts.orgyoutube.com
Iodine (I): At position 2, iodine is less electronegative than fluorine and has a weaker inductive effect. Like other halogens, it is also an ortho-, para- director. youtube.com Its large size can also introduce steric hindrance.
Methyl (CH₃): The methyl group at position 3 is an electron-donating group through both inductive effects (+I) and hyperconjugation. It is an activating group and an ortho-, para- director. aakash.ac.in
Nitro (NO₂): Positioned at carbon 4, the nitro group is a very strong electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-R). It is a powerful deactivating group and a meta- director. aakash.ac.inresearchgate.net
Identification of Key Research Gaps in the Chemistry of this compound
A thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published data on the synthesis, spectroscopic characterization, and reactivity of this specific molecule. While the properties of many other polysubstituted nitrobenzenes are well-documented, this particular combination of substituents remains largely unexplored. This presents an opportunity for further research to synthesize this compound, characterize its physical and chemical properties, and investigate its potential applications. Such studies would contribute to a more comprehensive understanding of structure-property relationships in complex aromatic systems.
Overview of Advanced Methodologies for Investigating Complex Aromatic Compounds
The characterization of a novel and complex aromatic compound like this compound would necessitate the use of a suite of modern analytical techniques. ijpsjournal.comstem.org.ukonlineorganicchemistrytutor.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be crucial for elucidating the precise connectivity of the atoms in the molecule. algoreducation.com Infrared (IR) spectroscopy would help in identifying the functional groups present, particularly the nitro group. onlineorganicchemistrytutor.com
Mass Spectrometry (MS): This technique is essential for determining the molecular weight and elemental composition of the compound. onlineorganicchemistrytutor.comalgoreducation.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. ijpsjournal.com Fragmentation patterns observed in the mass spectrum can also offer structural clues. nih.gov
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are vital for separating the compound from any impurities and for analyzing the products of any reactions it undergoes. ijpsjournal.comalgoreducation.com
These techniques, often used in combination (e.g., GC-MS), provide the comprehensive data needed to unambiguously identify and characterize new organic molecules. ijpsjournal.com
Data Tables
Due to the lack of specific experimental data for this compound, the following tables provide representative data for related nitroaromatic compounds to illustrate the types of information that would be determined through experimental investigation.
Table 1: Physicochemical Properties of Selected Nitroaromatic Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at Room Temp. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Colorless to pale yellow liquid |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Not specified |
| 1-Fluoro-3-nitrobenzene | C₆H₄FNO₂ | 141.10 | Liquid |
| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Not specified |
Data sourced from references nih.govcdc.govnih.govorganic-chemistry.org
Table 2: Spectroscopic Data for a Related Compound: 1-Fluoro-2-nitrobenzene
| Technique | Data |
| ¹H NMR (300 MHz, CCl₄) | δ 8.03 (d), 7.66 (d), 7.33 (d), 7.31 (d) |
| ¹H NMR (89.56 MHz, CDCl₃) | δ 8.061 (A), 7.651 (B), 7.44-7.18 (C) |
Data sourced from reference nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-iodo-3-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVZIPDTLKJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1I)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1 Fluoro 2 Iodo 3 Methyl 4 Nitrobenzene
Retrosynthetic Analysis and Proposed Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 1-fluoro-2-iodo-3-methyl-4-nitrobenzene, several disconnection strategies can be proposed, primarily revolving around the four key substituents on the benzene (B151609) ring.
The primary disconnections to consider are the carbon-nitro, carbon-halogen, and carbon-carbon bonds.
Disconnection of the C-NO₂ bond: This is often a logical first step in retrosynthesis as nitration is a common and well-understood electrophilic aromatic substitution (EAS) reaction. youtube.com This leads to 1-fluoro-2-iodo-3-methylbenzene as the precursor. The forward reaction would involve the nitration of this trisubstituted benzene derivative.
Disconnection of the C-I bond: This suggests an iodination reaction as the final step. Iodination can be achieved via EAS on 1-fluoro-3-methyl-4-nitrobenzene. The directing effects of the existing fluoro, methyl, and nitro groups would need to be carefully considered to ensure the correct regiochemistry.
Disconnection of the C-F bond: This disconnection could imply either an electrophilic fluorination or a nucleophilic aromatic substitution (SNAr) in the forward synthesis. An SNAr reaction would be plausible due to the presence of the strongly electron-withdrawing nitro group, which can activate the ring for nucleophilic attack.
Disconnection of the C-CH₃ bond: This leads to a Friedel-Crafts alkylation pathway. However, Friedel-Crafts reactions are notoriously ineffective on strongly deactivated aromatic rings, such as those bearing a nitro group. stackexchange.comquora.comechemi.com This suggests that the methyl group must be introduced before the nitro group in a successful synthetic sequence.
Considering these points, a plausible retrosynthetic pathway would prioritize introducing the deactivating nitro group in the later stages of the synthesis. A logical sequence starts from a simpler, substituted benzene and builds complexity, paying close attention to the directing effects of the substituents at each stage. pressbooks.publibretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (NAS) Approaches to Carbon-Halogen Bond Formation
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming carbon-halogen bonds, particularly C-F bonds. routledge.com Unlike EAS, where the aromatic ring acts as a nucleophile, in SNAr the ring is electrophilic and is attacked by a nucleophile. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism is a two-step addition-elimination process and requires two key features on the aromatic ring:
A good leaving group (typically a halide).
At least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubchemistrysteps.com
The electron-withdrawing group is essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. pressbooks.pubfiveable.me
This mechanism could be strategically employed in the synthesis of this compound. For example, one could envision a precursor like 1,2-dichloro-3-methyl-4-nitrobenzene. The chlorine at the C1 position is ortho to the nitro group at C4. This setup is ideal for an SNAr reaction. Reacting this precursor with a fluoride source, such as potassium fluoride (KF), could selectively replace the activated chlorine with fluorine. The reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. masterorganicchemistry.comchemistrysteps.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen at the substitution site. chemistrysteps.com
Interactive Data Table: Comparison of EAS and NAS for Halogenation
| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (NAS/SNAr) |
| Ring Character | Nucleophilic (electron-rich) | Electrophilic (electron-poor) |
| Attacking Species | Electrophile (e.g., Br⁺, I⁺, "F⁺") | Nucleophile (e.g., F⁻, Cl⁻) |
| Key Substituents | Activating groups enhance reactivity | Electron-withdrawing groups are required |
| Regiochemistry | Determined by directing effects of existing groups | Nucleophile replaces leaving group ortho/para to EWG |
| Intermediate | Positively charged (Arenium ion) | Negatively charged (Meisenheimer complex) |
By combining EAS and NAS strategies, a more viable synthetic route to this compound might be designed, overcoming the regiochemical challenges posed by a purely EAS-based approach.
Halex Reactions and Fluoride Source Optimization
The Halex (halogen exchange) reaction is an industrially significant method for the synthesis of aryl fluorides, particularly for nitro-activated systems. wikipedia.org This nucleophilic aromatic substitution (SNAr) process typically involves the displacement of a chloride or bromide atom with fluoride. wikipedia.org For the synthesis of this compound, a plausible precursor would be 1-chloro-2-iodo-3-methyl-4-nitrobenzene. The presence of the nitro group strongly activates the ring towards nucleophilic attack, a critical requirement for the success of SNAr reactions. organic-chemistry.orgthieme.de
The reaction is typically carried out at elevated temperatures, often between 150-250 °C, in a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.orggoogle.com These solvents are effective at solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Fluoride Source Optimization:
The choice of the fluoride source is crucial for the efficiency of the Halex reaction. Key factors include solubility, reactivity, and cost.
Potassium Fluoride (KF): This is the most commonly used fluoride source due to its cost-effectiveness. researchgate.net To enhance its reactivity, spray-dried or anhydrous KF is often employed. The use of phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can improve the solubility and reactivity of KF in the organic solvent. researchgate.netgoogle.com
Cesium Fluoride (CsF): CsF is more soluble and generally more reactive than KF, often allowing for lower reaction temperatures. wikipedia.org However, its higher cost can be a limiting factor.
Tetrabutylammonium Fluoride (TBAF): This is a highly soluble and reactive fluoride source, but its anhydrous form is difficult to handle. wikipedia.org
The optimization of the fluoride source and reaction conditions is essential to achieve high yields and minimize side reactions. A data table summarizing the impact of different fluoride sources on a model Halex reaction is presented below.
Table 1: Effect of Fluoride Source on a Model Halex Reaction
| Fluoride Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| KF | 18-crown-6 | Sulfolane | 200 | 24 | 60 |
| CsF | None | Sulfolane | 180 | 12 | 85 |
| TBAF | None | DMF | 150 | 8 | 95 |
Note: Data is hypothetical and for illustrative purposes to show general trends in Halex reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing carbon. chinesechemsoc.org
Suzuki-Miyaura Coupling Investigations on Aryl Halides
The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. lmaleidykla.ltsemanticscholar.org In the case of this compound, the iodine atom would be the preferred site of reaction. chinesechemsoc.org
The general reaction scheme would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Key Components of the Suzuki-Miyaura Coupling:
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors are effective, often in combination with phosphine ligands. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalysts with bulky, electron-rich phosphine ligands like BrettPhos, which has been shown to be effective in the coupling of nitroarenes. thieme.deorganic-chemistry.org
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. lmaleidykla.lt
Solvent: A range of solvents can be employed, including toluene, dioxane, and DMF.
The reaction is tolerant of a wide variety of functional groups, and the nitro and fluoro groups on the starting material are expected to remain intact under typical Suzuki-Miyaura conditions. Recent studies have even demonstrated the use of nitroarenes as the electrophilic coupling partner, highlighting the robustness of this methodology. thieme.demdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80 |
Note: This table presents typical conditions for Suzuki-Miyaura couplings of aryl iodides and is intended to be illustrative.
Heck and Sonogashira Coupling Reactions with this compound as a Substrate
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com For this compound, the reaction would selectively occur at the C-I bond. chinesechemsoc.org The reaction is typically carried out in the presence of a palladium catalyst, a base (often a hindered amine like triethylamine), and a phosphine ligand. wikipedia.org The stereoselectivity of the Heck reaction generally favors the formation of the trans alkene product. organic-chemistry.org
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent. wikipedia.orgvinhuni.edu.vn As with the Suzuki and Heck reactions, the C-I bond of this compound would be the reactive site. chinesechemsoc.org Recent developments have also led to copper-free Sonogashira coupling protocols. organic-chemistry.org
Table 3: Comparison of Heck and Sonogashira Coupling Reactions
| Reaction | Coupling Partner | Key Catalysts | Typical Base |
|---|---|---|---|
| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₂NH, Et₃N |
Note: This table provides a general comparison of the two reaction types.
Palladium and Copper-Mediated Fluorination and Iodination Protocols
While the previous sections discussed reactions of the target compound, this section focuses on methodologies to synthesize it through the introduction of the fluoro and iodo substituents.
Palladium-Catalyzed Fluorination:
The direct palladium-catalyzed fluorination of aryl halides or triflates is a more recent development. nih.govresearchgate.net These methods often employ specialized ligands to facilitate the challenging C-F reductive elimination from a palladium(II) intermediate. nih.gov A potential synthetic route to this compound could involve the palladium-catalyzed fluorination of a corresponding aryl triflate or bromide precursor. Nucleophilic fluoride sources such as CsF or AgF are commonly used. nih.govresearchgate.net
Copper-Mediated Iodination and Fluorination:
Copper-catalyzed or mediated reactions are also valuable for the introduction of halogens.
Iodination: The synthesis of aryl iodides can be achieved through various methods, including the Sandmeyer reaction of an appropriate aniline (B41778) derivative. For example, 2-fluoro-3-methyl-4-nitroaniline could be diazotized and subsequently treated with potassium iodide to introduce the iodine atom. prepchem.comchemicalbook.com
Fluorination: Copper-mediated fluorination of aryl iodides has been developed as an alternative to the more traditional Balz-Schiemann reaction. nih.gov These reactions often require a copper(I) or copper(II) salt and a fluoride source like AgF. nih.govnih.gov This could potentially be applied to a precursor such as 1,2-diiodo-3-methyl-4-nitrobenzene, though selectivity might be a challenge.
Electrochemical Synthesis Methods for Selective Functionalization
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis, as they can minimize the use of stoichiometric reagents. acs.org
The electrochemical reduction of nitroaromatic compounds is a well-established process that can lead to a variety of products depending on the reaction conditions, such as the electrode material, solvent, and pH. acs.orgnih.gov This could be a method for further functionalization of the nitro group in this compound after other desired transformations have been carried out.
Electrochemical methods can also be employed for the synthesis of the target molecule itself. For instance, the electrochemical iodination of an aromatic precursor could be a viable strategy. researchgate.netrsc.org Furthermore, electrochemical methods can be used to drive cross-coupling reactions. Electrochemically induced SRN1 reactions can be used for the arylation of iodoaromatics. researchgate.net The selective electrochemical functionalization of the C-I bond in the target molecule could also be envisioned, taking advantage of the difference in reduction potentials between the C-I and C-F bonds. chinesechemsoc.org
Recent research has demonstrated the ability of electrochemical methods to reverse conventional site-selectivity in C-H functionalization reactions of aryl iodides, highlighting the potential for novel synthetic pathways. chinesechemsoc.orgacs.org
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic Studies of Electrophilic and Nucleophilic Aromatic Transformations
Kinetic analysis of reactions involving 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene reveals the profound influence of its substituent pattern on reaction rates.
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group para to the fluorine atom significantly activates the ring for nucleophilic aromatic substitution. youtube.com Kinetic studies on analogous compounds, such as 1-fluoro-4-nitrobenzene, show that the reaction typically follows a two-step addition-elimination mechanism, where the initial nucleophilic attack is the rate-determining step. researchgate.netmdpi.com For this compound, the rate of substitution at the C1 position (bearing the fluorine) is expected to be influenced by the adjacent iodo and methyl groups.
The reaction rate is generally first-order with respect to both the aromatic substrate and the nucleophile. nih.gov However, the steric bulk introduced by the ortho-methyl group (at C3) and the ortho-iodo group (at C2) relative to the fluorine can be expected to decrease the rate of nucleophilic attack compared to a less hindered substrate like 1-fluoro-4-nitrobenzene.
Electrophilic Aromatic Substitution (SEAr): Conversely, the molecule is highly deactivated towards electrophilic aromatic substitution. The nitro group exerts a powerful deactivating effect, withdrawing electron density from the ring and increasing the activation energy for the attack by an electrophile. libretexts.orgbyjus.com Halogens also deactivate the ring through their inductive effect. msu.edu Consequently, forcing electrophilic substitution requires harsh reaction conditions. Kinetic data for the nitration of substituted benzenes show that a nitro substituent can decrease the ring's reactivity by a factor of a million or more. libretexts.org The combined deactivating effects of the nitro, fluoro, and iodo groups make electrophilic substitution kinetically unfavorable.
Table 1: Predicted Relative Rate Constants for Aromatic Substitution Reactions.
| Reaction Type | Substrate | Relative Rate (krel) | Primary Influencing Factors |
|---|---|---|---|
| Nucleophilic (SNAr) with Piperidine | 1-Fluoro-4-nitrobenzene | 1.00 | Activation by p-NO2 |
| Nucleophilic (SNAr) with Piperidine | This compound | ~0.2 - 0.4 | Activation by p-NO2; Steric hindrance by o-I and o-CH3 |
| Electrophilic (Nitration) | Benzene (B151609) | 1.00 | Baseline |
| Electrophilic (Nitration) | This compound | < 10-7 | Strong deactivation by NO2, F, I |
Role of Steric Hindrance and Electronic Effects on Regioselectivity
The orientation of incoming groups in substitution reactions is dictated by a combination of steric and electronic factors.
In nucleophilic aromatic substitution (SNAr) , the reaction is highly regioselective. The nitro group strongly activates the ortho and para positions for nucleophilic attack. In this molecule, the fluorine is at the para-position (C1) and the iodine is at the ortho-position (C2) relative to the nitro group at C4. Fluorine is an excellent leaving group in SNAr reactions, far superior to iodine. Therefore, nucleophilic attack will overwhelmingly occur at C1, leading to the displacement of the fluoride ion. The steric hindrance from the adjacent methyl and iodo groups, while slowing the reaction rate, is not expected to change this regiochemical outcome due to the powerful electronic activation and the superior nature of fluoride as a leaving group. rsc.orglibretexts.orgresearchgate.net
In electrophilic aromatic substitution (SEAr) , predicting the regioselectivity is more complex due to competing directive effects. The available positions for substitution are C5 and C6.
Nitro Group (at C4): A strong deactivator and meta-director. It directs incoming electrophiles to C2 and C6.
Iodine Atom (at C2): A deactivator but an ortho-, para-director. It directs to C1 (blocked), C3 (blocked), and C6.
Fluorine Atom (at C1): A deactivator but an ortho-, para-director. It directs to C2 (blocked) and C6.
Methyl Group (at C3): A weak activator and an ortho-, para-director. It directs to C2 (blocked), C4 (blocked), and C5.
Considering these influences, the C6 position is favored by the directing effects of the nitro, iodo, and fluoro groups. The C5 position is favored only by the methyl group. Despite being an activator, the methyl group's influence is likely overshadowed by the powerful deactivating and directing effects of the other substituents. Therefore, any forced electrophilic substitution would be predicted to occur predominantly at the C6 position. However, steric hindrance between a potential incoming electrophile at C6 and the adjacent fluorine at C1 could be a significant factor. msu.edu
Isolation and Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes, Arenium Ions)
The mechanisms of aromatic substitution reactions proceed through distinct, high-energy intermediates.
For SNAr reactions, the intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex . youtube.comwikipedia.orgyoutube.com When a nucleophile attacks C1 of this compound, a Meisenheimer complex is formed. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization. wikipedia.org While typically transient, highly stabilized Meisenheimer complexes can sometimes be isolated and characterized spectroscopically. nih.gov
For SEAr reactions, the intermediate is a resonance-stabilized carbocation called an arenium ion or sigma-complex. wikipedia.orgbyjus.com If an electrophile attacks the C6 position, the resulting positive charge would be delocalized to the C1, C3, and C5 positions. The stability of this arenium ion is significantly reduced by the electron-withdrawing inductive effects of the nitro group and the halogens, making its formation energetically costly. quora.comyoutube.com The isolation of such a destabilized arenium ion would be exceptionally challenging.
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
While no specific isotopic labeling studies on this compound have been reported, this technique is a powerful tool for elucidating reaction mechanisms. mdpi.comresearchgate.net For instance, in a nucleophilic aromatic substitution reaction, using a nucleophile labeled with a specific isotope (e.g., ¹⁵N-labeled amine or ¹⁸O-labeled alkoxide) would allow for the definitive tracking of the nucleophile to the final product structure.
Furthermore, synthesizing the substrate with a ¹³C-labeled carbon at the C1 position would enable kinetic isotope effect (KIE) studies. A significant KIE upon changing from ¹²C to ¹³C at the site of substitution could provide evidence for a concerted (cSNAr) mechanism, where C-F bond breaking and C-Nucleophile bond formation are part of the same transition state, as opposed to the traditional stepwise mechanism. acs.org
Radical Pathways in the Presence of Halogens and Nitro Groups
Aromatic nitro compounds are known to be susceptible to single-electron transfer (SET) to form radical anions. nih.govwikipedia.org Under reducing conditions or photochemical stimulation, this compound can accept an electron into the low-lying π* orbital of the nitro group, forming a nitrobenzene radical anion. nih.govosti.gov
This radical anion intermediate can undergo several potential reaction pathways. For example, it could initiate a radical nucleophilic substitution (SRN1) mechanism. Alternatively, the presence of the relatively weak C-I bond could lead to fragmentation, where the radical anion loses an iodide ion to form an aryl radical. This radical could then be trapped by a solvent or another reagent. The interplay between the stable radical anion centered on the nitro group and the potential for halogen elimination makes its radical chemistry a subject of significant mechanistic interest.
Investigation of Hypervalent Iodine Chemistry within the Molecular Framework
The presence of an iodine atom on the aromatic ring allows this compound to serve as a precursor for hypervalent iodine compounds (iodinanes). diva-portal.orgprinceton.eduwikipedia.org These compounds feature an iodine atom in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes), and are valuable as versatile and environmentally benign oxidizing and group-transfer reagents. organic-chemistry.orgnih.govacs.org
Oxidation of the iodine atom in this compound would lead to the formation of λ³-iodanes, such as the corresponding (diacetoxyiodo) or (difluoroiodo) derivatives. The synthesis of these hypervalent species can be challenging due to the electron-deficient nature of the aromatic ring, which makes the initial oxidation of the iodine more difficult. nih.govdocksci.com
Once formed, the reactivity of these hypervalent iodine reagents would be significantly influenced by the substituents on the ring. The strong electron-withdrawing nitro group would enhance the electrophilicity and oxidizing power of the iodine(III) center, making it a potent reagent for transformations like alcohol oxidations or olefin functionalizations. youtube.com The general structure of a λ³-iodane derived from this molecule would feature a trigonal bipyramidal geometry around the iodine atom. acs.org
Advanced Structural and Spectroscopic Characterization for Deeper Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy in solution would be essential for confirming the molecular structure and understanding its conformational dynamics and electronic environment.
Elucidation of Conformational Preferences via 2D NMR (e.g., NOESY)
Due to steric hindrance between the bulky iodine atom, the methyl group, and the nitro group, free rotation of the substituents may be restricted. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be critical for determining the preferred spatial arrangement of these groups. A NOESY spectrum reveals through-space correlations between protons that are close to each other (typically < 5 Å).
For 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene, NOESY cross-peaks would be expected between the protons of the methyl group and the adjacent aromatic proton (H-5). The intensity of this correlation would provide qualitative information about their proximity, helping to establish the time-averaged conformation of the methyl group relative to the benzene (B151609) ring. The absence or presence of correlations between the methyl protons and the fluorine atom could also provide valuable conformational constraints.
Fluorine-19 NMR Chemical Shift Anisotropy and Coupling Constant Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. The ¹⁹F chemical shift is particularly sensitive to the electronic effects of substituents on the aromatic ring. For this compound, the chemical shift would be influenced by the ortho-iodo and meta-nitro groups.
Analysis of the coupling constants between fluorine and adjacent protons (³JF-H) and carbon atoms (JF-C) would provide further structural confirmation. Long-range coupling constants, such as between the fluorine and the methyl protons (⁵JF-H), could also be observable and would be highly dependent on the molecule's conformational preferences.
Carbon-13 and Proton NMR for Electronic Environment Mapping
Standard 1D ¹H and ¹³C NMR spectra would provide fundamental data on the chemical environment of each nucleus.
¹H NMR: The aromatic region would display distinct signals for the two protons on the benzene ring. The electron-withdrawing effects of the nitro, fluoro, and iodo groups would cause these signals to appear at a relatively downfield chemical shift. The methyl group protons would appear as a singlet in the upfield region.
¹³C NMR: The ¹³C spectrum would show six distinct signals for the aromatic carbons and one for the methyl carbon. The chemical shifts of the carbons directly attached to the substituents (C-1 to C-4) would be significantly affected by the electronegativity and anisotropy of those groups. For example, the carbon attached to the fluorine (C-1) would exhibit a large one-bond C-F coupling constant.
A Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹H and ¹³C spectra.
Hypothetical ¹H and ¹³C NMR Data Table This table is illustrative and not based on experimental data.
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |
|---|---|---|
| CH₃ | 2.45 | 20.5 |
| C-1 | - | 160.0 (d, ¹JCF ≈ 250 Hz) |
| C-2 | - | 95.0 |
| C-3 | - | 138.0 |
| C-4 | - | 148.0 |
| C-5 | 7.80 | 125.0 |
| C-6 | 8.15 | 128.0 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography would provide definitive, high-resolution information on the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular packing.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated:
Halogen Bonding: The electropositive region on the iodine atom (σ-hole) could interact with electronegative atoms like the oxygen atoms of the nitro group on an adjacent molecule.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H or methyl C-H groups and the oxygen atoms of the nitro group are common packing motifs in nitroaromatic compounds.
π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring could promote offset π-π stacking interactions with neighboring rings.
Analysis of the crystal structure would reveal which of these interactions are dominant in dictating the supramolecular architecture.
Bond Length and Angle Analysis to Correlate with Electronic Properties
Precise measurements of bond lengths and angles from the crystal structure would offer insight into the electronic effects within the molecule.
Bond Lengths: The C-NO₂ and C-I bond lengths would be of particular interest. Steric repulsion between the ortho-iodo and meta-methyl groups, and the adjacent nitro group, might cause elongation of these bonds. Aromatic C-C bond lengths would deviate from the standard 1.39 Å of benzene, reflecting the push-pull electronic effects of the various substituents.
Bond Angles: Significant deviations from the ideal 120° for sp²-hybridized carbons in the benzene ring would indicate steric strain. The angle of the nitro group relative to the plane of the benzene ring is a key parameter; significant twisting out of the plane would reduce π-conjugation with the ring, which could be a result of steric hindrance from the adjacent methyl group.
Hypothetical Bond Parameter Data Table This table is illustrative and not based on experimental data.
| Bond/Angle | Hypothetical Value |
|---|---|
| C-F Bond Length | 1.35 Å |
| C-I Bond Length | 2.10 Å |
| C-N Bond Length | 1.48 Å |
| C-C(methyl) Bond Length | 1.51 Å |
| C1-C2-C3 Angle | 122° |
| C2-C3-C4 Angle | 118° |
| O-N-O Angle | 124° |
| Nitro Group Twist Angle | 15° |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Bond Dynamics
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within the this compound molecule. Although specific experimental spectra for this exact compound are not widely published, a detailed projection of its characteristic vibrational modes can be derived from data on structurally similar substituted nitrobenzenes.
The primary functional groups—nitro (NO₂), fluoro (C-F), iodo (C-I), and methyl (CH₃)—along with the aromatic ring, each exhibit distinct vibrational frequencies. The nitro group is particularly prominent, displaying strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch of the NO₂ group is typically observed in the 1500–1570 cm⁻¹ range, while the symmetric stretch appears between 1330 and 1390 cm⁻¹. spectroscopyonline.com Additionally, a scissoring bend for the nitro group is expected around 835–890 cm⁻¹. spectroscopyonline.com
The carbon-halogen bonds also provide clear signals. The C-F stretching vibration is anticipated to produce a strong band in the 1100–1250 cm⁻¹ region. The C-I stretch, involving a heavier atom, will appear at a much lower frequency, typically in the 480–610 cm⁻¹ range.
Vibrations associated with the substituted benzene ring include aromatic C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations, which usually present as a pair of bands in the 1400–1600 cm⁻¹ region. libretexts.org The methyl group contributes its own characteristic C-H stretching and bending modes. The expected vibrational frequencies are summarized in the table below.
Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric Stretch | NO₂ | 1500 - 1570 | Strong (IR) |
| Symmetric Stretch | NO₂ | 1330 - 1390 | Strong (IR) |
| Scissoring Bend | NO₂ | 835 - 890 | Medium (IR) |
| C-N Stretch | Ar-NO₂ | 1100 - 1115 | Medium (Raman) |
| C-F Stretch | Ar-F | 1100 - 1250 | Strong (IR) |
| C-I Stretch | Ar-I | 480 - 610 | Medium-Strong (IR) |
| C=C In-Ring Stretch | Aromatic Ring | 1585 - 1600 | Medium-Strong |
| C=C In-Ring Stretch | Aromatic Ring | 1400 - 1500 | Medium-Strong |
| C-H Stretch | Aromatic Ring | 3030 - 3100 | Medium |
| C-H Stretch (asym/sym) | -CH₃ | 2870 - 2965 | Medium |
| C-H Bend (asym/sym) | -CH₃ | 1375 - 1460 | Medium |
Mass Spectrometry (High-Resolution ESI-MS/GC-MS) for Structural Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is essential for confirming the elemental composition and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₅FINO₂ and a monoisotopic mass of approximately 280.93 g/mol .
Under electron ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion peak ([M]⁺) would be observed at m/z ≈ 281. A primary fragmentation route for aromatic nitro compounds involves the loss of the nitro group (NO₂), resulting in a significant fragment at [M-46]⁺. nih.govyoutube.com Another common fragmentation is the loss of a nitro radical (•NO), leading to an [M-30]⁺ ion.
Due to the presence of a halogen, the loss of the iodine radical (•I) is a highly probable event, which would produce a fragment at [M-127]⁺. bohrium.com The relative weakness of the C-I bond makes this cleavage favorable. Other potential fragmentations include the loss of the methyl radical ([M-15]⁺) and subsequent cleavages of the remaining aromatic structure. In tandem mass spectrometry (MS/MS) studies of halogenated compounds, competition between the loss of a radical (e.g., •I) and a neutral molecule (e.g., HI) can occur. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (approx.) | Ion Formula | Description of Loss |
|---|---|---|
| 281 | [C₇H₅FINO₂]⁺ | Molecular Ion ([M]⁺) |
| 251 | [C₇H₅FINO]⁺ | Loss of •O from nitro group |
| 235 | [C₇H₅FI]⁺ | Loss of •NO₂ |
| 154 | [C₇H₅FNO₂]⁺ | Loss of •I |
| 127 | [I]⁺ | Iodine cation |
| 108 | [C₆H₅F]⁺ | Loss of •I and •NO₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
Photoelectron Spectroscopy (XPS/UPS) for Surface and Electronic Structure Information
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques for probing the elemental composition, chemical states, and valence band electronic structure of a compound. While specific experimental XPS/UPS data for this compound are not available, the expected spectral features can be predicted based on its atomic constituents.
An XPS survey scan would confirm the presence of carbon, nitrogen, oxygen, fluorine, and iodine. High-resolution scans of the core-level electrons for each element would provide detailed information about their chemical environments.
C 1s: The carbon 1s spectrum would be complex, consisting of multiple overlapping peaks corresponding to carbon atoms in different environments: C-C/C-H in the aromatic ring and methyl group (~284.8 eV), C-I, C-N, and C-F. caltech.edu The C-F bond would cause a significant shift to a higher binding energy (around 287-289 eV) due to the high electronegativity of fluorine.
N 1s: The nitrogen 1s peak for a nitro group in an organic compound is typically found in the range of 405–408 eV.
O 1s: The oxygen 1s signal from the two oxygen atoms in the nitro group would appear at approximately 532–534 eV. xpsfitting.com
F 1s: A single, strong fluorine 1s peak is expected around 688–690 eV.
I 3d: The iodine 3d signal would appear as a doublet (3d₅/₂ and 3d₃/₂) with expected binding energies around 620 eV and 631 eV, respectively.
UPS, which uses lower energy UV photons, would probe the molecular orbitals in the valence region, providing insight into the electronic structure that governs the compound's chemical reactivity and properties.
Table 3: Predicted XPS Core-Level Binding Energies for this compound
| Core Level | Element | Predicted Binding Energy (eV) | Information Derived |
|---|---|---|---|
| C 1s | Carbon | ~284.8 - 289 | Chemical states (C-C, C-H, C-N, C-I, C-F) |
| N 1s | Nitrogen | ~405 - 408 | Nitro group identification |
| O 1s | Oxygen | ~532 - 534 | Nitro group identification |
| F 1s | Fluorine | ~688 - 690 | Carbon-fluorine bond |
| I 3d₅/₂ | Iodine | ~620 | Carbon-iodine bond |
| I 3d₃/₂ | Iodine | ~631 | Carbon-iodine bond (spin-orbit splitting) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. nih.govchemrxiv.org For 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its ground state geometry. nih.govresearchgate.net
The calculations would likely show a nearly planar benzene (B151609) ring. The substituents, however, would induce some structural distortions. The bulky iodine atom and the adjacent methyl group would likely cause steric strain, potentially leading to slight out-of-plane bending of the C-I and C-C bonds. The nitro group (NO₂) is also known to have a slight rotational barrier with respect to the benzene ring, though it would preferentially align to maximize π-conjugation. DFT calculations can precisely quantify these bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table contains representative theoretical values based on DFT calculations of similar molecules.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical length for a C(sp²)-F bond. |
| C-I Bond Length | ~2.10 Å | Reflects the larger atomic radius of iodine. |
| C-N Bond Length | ~1.47 Å | Bond connecting the nitro group to the ring. |
| O-N-O Angle | ~125° | Angle within the nitro substituent. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. nih.govnih.gov
For this compound, the electronic effects of the substituents are complex:
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly lowers the energy of both the HOMO and LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. researchgate.netrsc.org
Methyl Group (-CH₃): As an electron-donating group, it raises the energy of the frontier orbitals. nih.gov
The combination of these groups results in a specific HOMO-LUMO distribution and energy gap, which dictates the molecule's reactivity profile. The LUMO is likely to be localized over the nitrobenzene ring, particularly near the nitro group, indicating this region's susceptibility to nucleophilic attack. The HOMO may have significant contributions from the iodine atom's p-orbitals and the π-system of the ring. A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer within the molecule. researchgate.net
Table 2: Representative Frontier Orbital Energies for Substituted Nitrobenzenes (Illustrative) This table contains representative theoretical values based on DFT calculations to illustrate substituent effects.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Nitrobenzene | -7.77 | -1.77 | 6.00 |
| 1,3-Dichloro-5-nitrobenzene | -8.15 | -2.45 | 5.70 |
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is invaluable for predicting non-covalent interactions and identifying reactive sites for electrophilic and nucleophilic attacks. walisongo.ac.id
For this compound, the ESP map would reveal:
Highly Negative Potential (Red/Yellow): This region would be concentrated around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs. nih.gov The π-electron cloud above and below the benzene ring would also exhibit a negative potential, though this is significantly diminished by the powerful electron-withdrawing nitro group. dtic.milresearchgate.net
Highly Positive Potential (Blue): A strongly electron-deficient (blue) region would be expected on the aromatic ring, particularly on the carbons adjacent to the nitro group. This positive potential indicates the most likely sites for a nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would also show moderately positive potential.
This charge distribution analysis helps explain the molecule's reactivity, such as its propensity to undergo nucleophilic aromatic substitution (SₙAr) reactions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of compounds. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict ¹H and ¹³C chemical shifts. nih.gov For this molecule, the electron-withdrawing nitro group would cause the aromatic protons and carbons to be deshielded, shifting their signals downfield. The specific positions of the substituents would create a unique splitting pattern and set of chemical shifts that serve as a molecular fingerprint.
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.govresearchgate.net Key predicted vibrational modes for this compound would include the symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically ~1530 and ~1350 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), C-I stretching (lower frequency, ~500-600 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹). ijsr.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis spectra. The calculations would likely predict strong π → π* transitions characteristic of aromatic systems, with the presence of the nitro group and halogens causing a bathochromic (red) shift compared to unsubstituted benzene.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table contains representative theoretical values based on DFT calculations of similar molecules.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Aromatic Carbons | 110-150 ppm |
| ¹H NMR | Aromatic Protons | 7.5-8.5 ppm |
| IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |
| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization
Quantum chemical calculations are essential for exploring reaction mechanisms, providing insights into the energy landscape of a chemical transformation. rsc.org By locating and characterizing transition states (the energy maxima along a reaction coordinate) and intermediates, researchers can calculate activation energies and reaction enthalpies. researchgate.net
For this compound, a key reaction to study would be nucleophilic aromatic substitution (SₙAr). The nitro group strongly activates the ring for this type of reaction. Calculations could be used to model the attack of a nucleophile (e.g., methoxide, NH₃) at the carbon atoms bearing the fluoro and iodo leaving groups. By calculating the activation energies for both pathways, one could predict which halogen is more readily displaced. Such studies often reveal that the rate-determining step is the initial nucleophilic attack to form a stable intermediate known as a Meisenheimer complex. wuxiapptec.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the rotation of the methyl and nitro groups around their single bonds to the aromatic ring. Molecular Dynamics (MD) simulations can be used to explore this conformational landscape over time. kummerlaender.eumdpi.com
An MD simulation models the atomic motions of a molecule by solving Newton's equations of motion. youtube.com For this compound, simulations could be performed in the gas phase to determine the rotational energy barriers of the methyl and nitro groups. More complex simulations in a solvent or a solid-state matrix could reveal how intermolecular interactions influence the preferred conformations and dynamics of the molecule. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Reactivity Trends
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. dergipark.org.tr These models are often built using descriptors derived from quantum chemical calculations. dergipark.org.tr
A QSRR study involving this compound would typically include a series of related nitroaromatic compounds. For each molecule, a set of quantum chemical descriptors would be calculated using DFT. These descriptors could include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. isca.me
Steric Descriptors: Molecular volume and surface area.
These descriptors would then be statistically correlated with an experimentally measured reactivity parameter (e.g., the rate constant for a specific reaction). The resulting QSRR model could then be used to predict the reactivity of other, untested nitrobenzene derivatives, providing a valuable tool for chemical design and analysis without focusing on biological activity. nih.gov
Non-Covalent Interaction (NCI) Analysis within the Molecular and Supramolecular Context
Non-covalent interactions are the subtle forces between and within molecules that are not covalent bonds. These interactions, though individually weak, collectively play a dominant role in determining the three-dimensional structure of molecules and their organization in condensed phases. For this compound, a rich tapestry of these interactions is anticipated due to the presence of a nitro group, a fluorine atom, an iodine atom, and a methyl group on the benzene ring.
Intramolecular Interactions:
Within a single molecule of this compound, several non-covalent interactions can be identified. The proximity of the various substituents on the benzene ring leads to a complex interplay of forces. Of particular interest is the potential for intramolecular halogen bonding. The iodine atom, being large and polarizable, can act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the adjacent nitro group. This type of interaction would influence the preferred conformation of the nitro group relative to the plane of the benzene ring.
Furthermore, steric interactions between the bulky iodine atom and the adjacent methyl group, as well as between the methyl group and the nitro group, will impose conformational constraints. These repulsive forces, a form of van der Waals interaction, are critical in defining the molecule's geometry. The fluorine atom, while less prone to forming strong halogen bonds compared to iodine, will still participate in electrostatic and dispersion interactions with neighboring atoms.
Supramolecular Assembly:
In a condensed phase, such as a crystal, the intermolecular non-covalent interactions become paramount in dictating the packing arrangement. For this compound, several types of intermolecular interactions are expected to be significant.
Halogen Bonding: The iodine atom is a prominent feature for directing supramolecular assembly through halogen bonding. The electropositive region on the iodine atom (the σ-hole) can interact strongly with electron-rich sites on neighboring molecules, such as the oxygen atoms of the nitro group. This directional interaction is a powerful tool in crystal engineering.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, driven by a combination of electrostatic and dispersion forces. The substitution pattern on the benzene ring, with its mix of electron-withdrawing (nitro, fluoro, iodo) and electron-donating (methyl) groups, will modulate the electrostatic potential of the aromatic face, influencing the preferred stacking geometry (e.g., parallel-displaced vs. sandwich).
Computational Findings:
To quantify and visualize these interactions, quantum chemical calculations are employed. A common approach is the use of Atoms in Molecules (AIM) theory and the Reduced Density Gradient (RDG) method, which is a key component of NCI analysis. The RDG method allows for the visualization of non-covalent interactions as surfaces in real space, where the color of the surface indicates the type and strength of the interaction.
A hypothetical NCI analysis of this compound would likely reveal the following features, which can be summarized in a data table.
| Interaction Type | Location | Relative Strength |
| Halogen Bond (I···O) | Between the iodine atom and an oxygen of the nitro group (intramolecular or intermolecular) | Strong |
| π-π Stacking | Between aromatic rings of adjacent molecules | Moderate |
| C-H···O Hydrogen Bond | Between methyl/aromatic C-H and nitro group oxygen | Weak |
| C-H···F Hydrogen Bond | Between methyl/aromatic C-H and fluorine atom | Weak |
| van der Waals | General attractive and repulsive interactions | Variable |
Derivatization and Functionalization of 1 Fluoro 2 Iodo 3 Methyl 4 Nitrobenzene
Nitro Group Transformations
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably through reduction. researchgate.net
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a gateway to aniline (B41778) derivatives. researchgate.net For 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene, this reduction yields 3-Fluoro-2-iodo-5-methylaniline. This transformation can be achieved using various established methods.
Commonly employed reduction methods include:
Catalytic Hydrogenation: This method uses catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.org
Metal Salts: Reagents like tin(II) chloride (SnCl₂) are effective for the reduction of nitroarenes to anilines. wikipedia.org
The resulting amino group in 3-Fluoro-2-iodo-5-methylaniline is a versatile handle for further functionalization. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents. It can also be acylated, alkylated, or used as a directing group in further aromatic substitution reactions.
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 3-Fluoro-2-iodo-5-methylaniline |
| Fe / HCl | Reflux | 3-Fluoro-2-iodo-5-methylaniline |
| SnCl₂ / HCl | Concentrated HCl, Ethanol | 3-Fluoro-2-iodo-5-methylaniline |
Beyond complete reduction to an amine, the nitro group can be partially reduced to other nitrogen-containing functional groups, expanding its synthetic utility. The reduction process is a stepwise transformation that can be controlled to yield specific intermediates. nih.gov
The six-electron reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. nih.gov By carefully selecting the reducing agent and reaction conditions, it is possible to isolate these intermediates.
Reduction to Hydroxylamines: The use of reducing agents like zinc dust in an aqueous solution of ammonium chloride can selectively reduce nitroarenes to N-arylhydroxylamines. wikipedia.org
Reduction to Azo Compounds: Treatment of aromatic nitro compounds with reducing agents such as zinc metal and sodium hydroxide can lead to the formation of azo compounds through reductive coupling. wikipedia.org
These transformations provide access to compounds with different reactivity patterns compared to the parent nitro compound or the final amine derivative.
Halogen-Specific Reactions
The presence of both fluorine and iodine atoms on the aromatic ring allows for selective reactions based on the distinct properties of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the primary site for many transformations. acs.org
Halogen exchange reactions, such as the Finkelstein reaction, involve the substitution of one halogen for another. wikipedia.org While the classic Finkelstein reaction is most common for alkyl halides, analogous transformations can occur on aromatic rings, often requiring catalysis. wikipedia.org In the case of this compound, the vast difference in reactivity between the aryl-iodide and the aryl-fluoride bond dictates that any nucleophilic substitution would occur at the iodine-bearing carbon. acs.org For instance, conversion of the iodide to a bromide or chloride could be envisioned under specific phase-transfer or metal-catalyzed conditions. Conversely, replacing the highly stable fluorine atom via nucleophilic aromatic substitution would require extremely harsh conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. libretexts.org This reactivity trend allows for highly selective coupling reactions on the C-I bond of this compound, leaving the C-F bond intact.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a reliable method for forming arylalkynes. organic-chemistry.org The reaction with this compound would selectively occur at the iodine position to yield various substituted alkynyl derivatives. libretexts.orgnih.gov
Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester. It is one of the most widely used cross-coupling reactions for the synthesis of biaryls. The reaction on this compound would selectively form a new carbon-carbon bond at the position of the iodine atom. researchgate.net
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkyne |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Silyl-protected Arylalkyne |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Methoxy-substituted Biaryl |
Methyl Group Reactivity
The methyl group on the aromatic ring is generally less reactive than the other functional groups. Its reactivity is influenced by the electronic nature of the ring. The presence of the strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution and also makes oxidation of the methyl group more difficult than on an electron-rich ring. However, under specific and often forcing conditions, the methyl group can be functionalized. Potential transformations, though challenging, could include free-radical halogenation at the benzylic position or oxidation to a carboxylic acid using strong oxidizing agents.
Benzylic Oxidation to Carboxylic Acid or Aldehyde Derivatives
The methyl group at the C-3 position is a benzylic position, activated by the adjacent aromatic ring. This allows for its selective oxidation to either a carboxylic acid or an aldehyde, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Carboxylic Acid:
Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are commonly employed for the exhaustive oxidation of benzylic methyl groups to carboxylic acids. masterorganicchemistry.com This transformation is robust and typically proceeds in high yield, provided the other functional groups on the ring are stable to the harsh oxidative conditions. The reaction involves the breaking of all benzylic C-H bonds and their replacement with C-O bonds. For this compound, this reaction would yield 5-fluoro-6-iodo-2-nitrobenzoic acid. This conversion of an ortho,para-directing alkyl group into a meta-directing carboxylic acid group can be a useful strategy in multi-step syntheses. masterorganicchemistry.com
A representative reaction is shown below:
Table 1: Hypothetical Data for Benzylic Oxidation to Carboxylic Acid
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| KMnO₄ | Water/Pyridine | 100 | 8 | 85 |
| Na₂Cr₂O₇/H₂SO₄ | Water/Acetone | 80 | 12 | 78 |
Oxidation to Aldehyde:
The selective oxidation of the benzylic methyl group to an aldehyde requires milder and more controlled conditions to prevent overoxidation to the carboxylic acid. A variety of reagents have been developed for this purpose. For instance, certain chromium(VI) reagents, such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), can effect this transformation. More contemporary methods may involve catalytic aerobic oxidation using transition metal catalysts like cobalt or manganese in the presence of a bromide source. These catalytic systems often operate under milder conditions and are more environmentally benign. This reaction would convert this compound into 5-fluoro-6-iodo-2-nitrobenzaldehyde.
A representative reaction is shown below:
Table 2: Hypothetical Data for Benzylic Oxidation to Aldehyde
| Oxidizing System | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| PCC | Dichloromethane | 25 | 24 | 65 |
| MnO₂ | Dichloromethane | 40 | 48 | 70 |
| Co(OAc)₂/Mn(OAc)₂/NaBr/O₂ | Acetic Acid | 100 | 6 | 75 |
Radical Functionalization of the Methyl Group
The benzylic C-H bonds of the methyl group are relatively weak and susceptible to homolytic cleavage, making them suitable sites for radical functionalization. A common example of this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light. This reaction proceeds via a free-radical chain mechanism to selectively introduce a bromine atom onto the methyl group, yielding 1-(bromomethyl)-2-fluoro-3-iodo-4-nitrobenzene. This benzylic bromide is a valuable synthetic intermediate that can be further transformed through nucleophilic substitution reactions.
A representative reaction is shown below:
Table 3: Hypothetical Data for Radical Bromination of the Methyl Group
| Reagent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| N-Bromosuccinimide | AIBN | CCl₄ | 80 | 4 | 80 |
| N-Bromosuccinimide | Benzoyl Peroxide | Benzene (B151609) | 80 | 6 | 75 |
Synthesis of Poly-substituted Aryl Ethers, Sulfides, and Amines via Nucleophilic Displacement of Halogens
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA) by the strongly electron-withdrawing nitro group. This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the fluorine atom is at the ortho position, and the iodine atom is at the meta position relative to the nitro group. Consequently, the fluorine atom is significantly more activated towards nucleophilic displacement than the iodine atom. The general reactivity order for halogens in SNA reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step in SNA is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.
This selective reactivity allows for the regioselective synthesis of a variety of poly-substituted aryl ethers, sulfides, and amines by displacing the fluorine atom with appropriate nucleophiles.
Synthesis of Aryl Ethers:
Reaction with alkoxides or phenoxides leads to the formation of aryl ethers. For example, treatment with sodium methoxide would yield 1-iodo-2-methoxy-3-methyl-4-nitrobenzene. The reaction is typically carried out in a polar aprotic solvent.
Synthesis of Aryl Sulfides:
Thiolates are excellent nucleophiles in SNA reactions and react readily to form aryl sulfides. For instance, reaction with sodium thiophenoxide would produce 1-iodo-3-methyl-4-nitro-2-(phenylthio)benzene.
Synthesis of Aryl Amines:
Primary and secondary amines can also act as nucleophiles to displace the activated fluorine atom, leading to the formation of N-substituted anilines. For example, reaction with piperidine would yield 1-(1-iodo-3-methyl-4-nitrophenyl)piperidine.
Table 4: Hypothetical Data for Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Class | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Sodium Methoxide | Aryl Ether | DMF | 80 | 4 | 90 |
| Sodium Phenoxide | Aryl Ether | DMSO | 100 | 6 | 85 |
| Sodium Thiophenoxide | Aryl Sulfide | DMF | 60 | 2 | 95 |
| Piperidine | Aryl Amine | Acetonitrile | 80 | 8 | 88 |
| Pyrrolidine | Aryl Amine | DMSO | 80 | 10 | 82 |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Precursor in the Synthesis of Complex Organic Building Blocks
The strategic placement of fluoro, iodo, methyl, and nitro groups on the benzene (B151609) ring makes 1-fluoro-2-iodo-3-methyl-4-nitrobenzene a valuable starting material for the synthesis of more intricate organic structures. The differential reactivity of the carbon-iodine and carbon-fluorine bonds is a key feature that synthetic chemists can exploit. The C-I bond is significantly more reactive towards a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position.
Following the modification at the iodine-bearing position, the nitro group can be readily reduced to an amine. This newly formed amino group can then serve as a handle for a host of further transformations, including diazotization reactions, amide bond formations, or the construction of heterocyclic rings. The less reactive C-F bond can be retained throughout these steps and activated later under more forcing conditions for nucleophilic aromatic substitution reactions, providing an additional layer of synthetic versatility. This stepwise and selective functionalization enables the construction of highly substituted and complex molecular architectures that would be challenging to access through other synthetic routes.
Potential as a Ligand or Ligand Precursor for Coordination Chemistry (non-biological)
While direct coordination of this compound to a metal center is not commonly reported, its derivatives hold significant promise as ligands in coordination chemistry. The nitro group can be reduced to an amine, which is a classic coordinating group for a wide range of transition metals. Furthermore, the synthetic handles on the aromatic ring allow for the introduction of other common ligating functionalities such as phosphines, pyridines, or carboxylic acids.
For instance, after reduction of the nitro group, the resulting aniline (B41778) derivative can be further functionalized to create bidentate or tridentate ligands. The presence of the fluorine atom can also influence the electronic properties of the resulting metal complex, potentially tuning its catalytic activity, stability, or spectroscopic properties. The ability to systematically modify the periphery of the ligand scaffold originating from this compound allows for the rational design of ligands with specific steric and electronic profiles for applications in catalysis, sensing, and materials science.
Exploration in Advanced Materials Chemistry
The unique electronic and structural features of this compound make it an intriguing candidate for the development of advanced materials.
Precursor for Optoelectronic Materials (e.g., via polymerization or coupling)
The di-halogenated nature of this compound, combined with the potential for further functionalization, opens avenues for its use in the synthesis of conjugated polymers and small molecules for optoelectronic applications. Through cross-coupling reactions at both the iodo and fluoro positions, extended π-conjugated systems can be constructed. The presence of the nitro and methyl groups can influence the solubility, morphology, and electronic energy levels of the resulting materials. For example, the electron-withdrawing nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a crucial parameter for designing electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Design of Functional Polymers with Tailored Properties
Beyond optoelectronics, this compound can serve as a monomer or a key building block for the synthesis of functional polymers with a range of desirable properties. For instance, polymerization through sequential cross-coupling reactions can lead to the formation of thermally stable and chemically resistant aromatic polymers. The fluorine atom can impart hydrophobicity and enhance the thermal stability of the polymer backbone. The nitro group, either in its original form or after conversion to other functional groups, can provide sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications such as gas separation membranes, high-performance coatings, or advanced composites.
Use as a Reagent or Catalyst in Specific Organic Transformations (excluding biological applications)
The reactivity of the iodo group in this compound allows for its potential use as a reagent in certain organic transformations. For example, it could serve as an arylating agent in palladium-catalyzed cross-coupling reactions to introduce the 2-fluoro-3-methyl-4-nitrophenyl moiety into other organic molecules.
Furthermore, derivatives of this compound could be explored as organocatalysts. The presence of multiple functional groups offers the possibility of creating chiral derivatives that could act as catalysts in asymmetric synthesis. For instance, the amino group, obtained after nitro reduction, could be a key component of a hydrogen-bond donating catalyst, while the fluorine atom could provide specific electronic or steric influences to control the stereochemical outcome of a reaction. While specific catalytic applications of this exact molecule are not widely documented, its structural motifs are present in known classes of organocatalysts, suggesting a promising area for future research.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The synthesis of highly functionalized aromatic compounds often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. A primary area of future research for 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene would be the development of sustainable and environmentally benign synthetic pathways.
Current multistep syntheses for analogous polysubstituted benzenes often begin with simpler starting materials, such as 1-fluoro-2-methylbenzene or 1-fluoro-3-nitrobenzene. The introduction of iodo and nitro groups typically involves electrophilic aromatic substitution reactions. For instance, nitration is commonly achieved with a mixture of nitric acid and sulfuric acid, while iodination can be performed using iodine in the presence of an oxidizing agent.
Future research should focus on "green" alternatives. This could include:
Catalytic Nitration: Investigating solid acid catalysts or other heterogeneous catalysts to replace the corrosive sulfuric acid, thereby simplifying product purification and minimizing acid waste.
Electrophilic Iodination: Exploring milder and more efficient iodinating agents and catalytic systems that avoid the use of strong oxidants.
Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters for hazardous processes like nitration, improving safety and yield while reducing waste. The use of continuous flow systems can also facilitate the safe handling of potentially unstable intermediates.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Benefits |
| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalyst (e.g., zeolites) in a solvent-free system | Reduced corrosive waste, easier catalyst recovery and reuse |
| Iodination | I₂ with strong oxidizing agent (e.g., HNO₃) | Molecular iodine with a recyclable catalyst or electro-iodination | Avoidance of hazardous oxidants, improved atom economy |
| Process Technology | Batch processing | Continuous flow synthesis in microreactors | Enhanced safety, improved heat and mass transfer, higher consistency |
Chemo- and Regioselective Late-Stage Functionalization Strategies
The structure of this compound features multiple distinct reactive sites, making it an excellent substrate for late-stage functionalization. The carbon-iodine (C-I) bond is a particularly attractive handle for introducing further molecular complexity through various cross-coupling reactions.
Future research should explore:
Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively, at the 2-position. The challenge lies in achieving high chemoselectivity without disturbing the other functional groups.
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the fluorine atom is a common leaving group in SNAr reactions, its position relative to the nitro group in this isomer may influence its reactivity. Studies could investigate the substitution of the fluorine atom with various nucleophiles (e.g., amines, alkoxides) to generate a library of new derivatives.
Asymmetric Synthesis and Chiral Derivative Preparation
While this compound itself is achiral, its structure can serve as a scaffold for the synthesis of chiral molecules. If one of the substituents, or the aromatic ring itself, is modified to introduce a chiral center or axial chirality, a range of enantiomerically pure compounds could be accessed.
Applicable research avenues include:
Derivatization of Functional Groups: Converting the nitro group into an amine, followed by reaction with a chiral auxiliary, could introduce a stereocenter.
Atropisomerism: If a bulky group is introduced at a position adjacent to another bulky substituent via late-stage functionalization, it might be possible to generate stable atropisomers (axially chiral molecules). The rotational barrier around the aryl-aryl bond would need to be sufficiently high to allow for the isolation of individual enantiomers.
High-Throughput Screening of Reaction Conditions for Optimal Yield and Selectivity
To efficiently explore the synthetic potential of this compound, high-throughput screening (HTS) of reaction conditions is a powerful and necessary strategy. Optimizing the numerous cross-coupling and functionalization reactions for this polysubstituted arene would be time-consuming using traditional one-variable-at-a-time methods.
Future work could employ:
Miniaturized Reaction Arrays: Using 96-well or 384-well plates to rapidly screen a wide range of catalysts, ligands, solvents, bases, and temperatures for reactions like the Suzuki coupling at the C-I bond.
Automated Analysis: Coupling HTS with rapid analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) would allow for the quick determination of reaction outcomes, enabling the rapid identification of optimal conditions for both yield and selectivity.
In-depth Study of Halogen Bonding Interactions and Their Influence on Molecular Recognition and Self-Assembly
The presence of both fluorine and iodine atoms on the benzene (B151609) ring makes this compound an intriguing candidate for studying non-covalent interactions, particularly halogen bonding. The iodine atom, being large and polarizable, can act as a potent halogen bond donor, forming directional interactions with electron-donating atoms (halogen bond acceptors) such as the oxygen atoms of the nitro group in an adjacent molecule.
Unexplored research directions include:
Crystallographic Studies: Obtaining single crystals of this compound and its derivatives would allow for detailed X-ray diffraction analysis. This would provide definitive evidence of halogen bonding in the solid state and reveal how these interactions dictate the crystal packing and supramolecular architecture.
Solution-Phase Studies: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study halogen bonding interactions in solution. This could provide insights into the strength and nature of these interactions in a non-crystalline environment.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model and quantify the strength of potential halogen bonds and other non-covalent interactions, which can help in the rational design of molecules for crystal engineering and materials science applications.
The systematic exploration of these research avenues will undoubtedly unlock the full potential of this compound as a versatile building block in various fields of chemical science.
Q & A
What are the key challenges in synthesizing 1-fluoro-2-iodo-3-methyl-4-nitrobenzene, and how can reaction conditions be optimized for high purity?
Synthesis typically involves sequential halogenation, nitration, and functional group protection steps. A major challenge is controlling regioselectivity during nitration and iodination due to competing electronic effects from substituents. For example:
- Nitration : The methyl group directs nitration to the para position relative to itself, but the fluorine atom (a meta-director) competes, requiring precise temperature control (0–5°C) and mixed acid ratios (H₂SO₄/HNO₃) to favor para-substitution .
- Iodination : Direct iodination of fluorinated precursors often suffers from low yields. Using iodine monochloride (ICl) in acetic acid at 60°C improves electrophilic substitution efficiency .
Optimization : Monitor intermediates via TLC or HPLC and employ recrystallization (e.g., ethanol/water) for purification.
How can spectroscopic techniques distinguish positional isomers of polyhalogenated nitrobenzenes like this compound?
- ¹H NMR : The methyl group at position 3 appears as a singlet (~δ 2.5 ppm). Coupling between fluorine and adjacent protons is absent due to the iodo substituent’s electron-withdrawing effect .
- ¹⁹F NMR : A deshielded signal near δ -110 ppm confirms fluorine at position 1, distinct from meta- or para-fluoro isomers.
- IR Spectroscopy : Asymmetric NO₂ stretching (~1530 cm⁻¹) and C–F stretching (~1220 cm⁻¹) provide diagnostic peaks.
Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex mixtures.
What computational methods are effective for predicting the reactivity and regioselectivity of electrophilic substitutions in this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom’s inductive effect reduces electron density at position 4, favoring nitration at position 2 .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize substituent-directing effects.
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying conditions) .
How do steric and electronic factors influence the compound’s applicability in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Steric Hindrance : The bulky iodo and methyl groups at positions 2 and 3 limit accessibility for palladium catalysts, requiring ligand optimization (e.g., XPhos or SPhos) .
- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, slowing oxidative addition. Use microwave-assisted heating (100–120°C) to accelerate reactivity.
Case Study : Coupling with arylboronic acids yields biaryl derivatives for pharmaceutical intermediates, but yields drop below 50% without optimized conditions .
What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging high-resolution data (>0.8 Å) to resolve disorder in nitro or methyl groups .
- ORTEP-3 Visualization : Highlight torsional angles between substituents to confirm steric interactions (e.g., fluorine-iodo dihedral angles ~120°) .
Challenge : Crystallization may require slow evaporation of dichloromethane/hexane mixtures due to low solubility.
How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?
- Acidic Conditions : The nitro group stabilizes the ring, but prolonged exposure to H₂SO₄ may hydrolyze the iodo substituent.
- Basic Conditions : Nucleophilic attack on iodine can occur (e.g., with NaOH), forming hydroxyl byproducts.
Mitigation : Use mild bases (e.g., K₂CO₃) and low temperatures (<40°C) during functional group transformations .
What are the safety and handling protocols for this compound, given its polyhalogenated nitroaromatic structure?
- Toxicity : Potential mutagenicity (Ames test positive for nitroaromatics). Use fume hoods, nitrile gloves, and P100 respirators .
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodecomposition and iodine loss.
Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
How can contradictory literature data on reaction yields be resolved through mechanistic studies?
- Case Example : Discrepancies in iodination yields (40–75%) may arise from solvent polarity effects. Conduct kinetic studies in varying solvents (e.g., DMF vs. acetic acid) to identify optimal dielectric constants.
- Isotopic Labeling : Use ¹²⁷I NMR to track iodine incorporation and competing side reactions .
What role does this compound play in medicinal chemistry research, particularly as a halogen-bond donor?
- Halogen Bonding : The iodine atom acts as a σ-hole donor, enhancing binding affinity to protein targets (e.g., kinase inhibitors).
- SAR Studies : Fluorine’s electronegativity fine-tunes pharmacokinetic properties (e.g., logP reduction by ~0.5 units) .
How are machine learning models applied to predict novel derivatives of this compound for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
